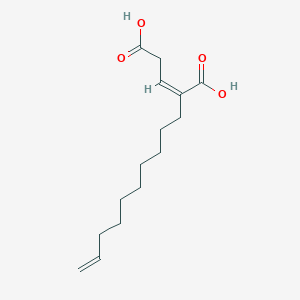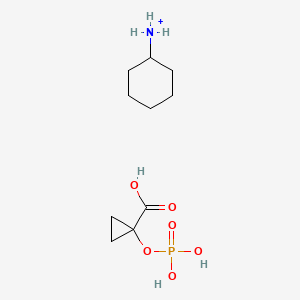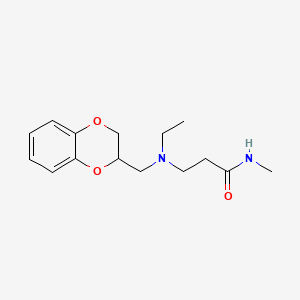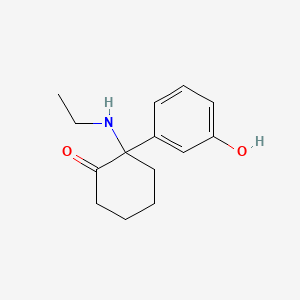
2-(9-Decenyl)glutaconic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of 2-(9-Decenyl)glutaconic acid involves synthetic routes that typically include the use of organic solvents and reagents. One common method involves the reaction of decenyl derivatives with glutaconic acid under specific conditions to form the desired compound . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
2-(9-Decenyl)glutaconic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(9-Decenyl)glutaconic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to fatty acid metabolism and as a model compound for studying enzyme-substrate interactions.
Industry: It is used in the production of biodegradable polyesters and polyamides.
Mecanismo De Acción
The mechanism of action of 2-(9-Decenyl)glutaconic acid involves its interaction with specific molecular targets and pathways. As a long-chain fatty acid, it can act as a substrate for various enzymes involved in fatty acid metabolism. It may also interact with cellular receptors and signaling pathways, influencing cellular processes such as energy production and lipid metabolism .
Comparación Con Compuestos Similares
2-(9-Decenyl)glutaconic acid can be compared with other similar compounds, such as:
Glutaconic acid: A related compound with a similar structure but without the decenyl group.
Glutaric acid: Another related compound that is a saturated dicarboxylic acid.
Adipic acid: A similar compound used in the production of nylon and other polymers.
The uniqueness of this compound lies in its long-chain structure and the presence of the decenyl group, which imparts specific chemical and biological properties .
Propiedades
Fórmula molecular |
C15H24O4 |
|---|---|
Peso molecular |
268.35 g/mol |
Nombre IUPAC |
(Z)-2-dec-9-enylpent-2-enedioic acid |
InChI |
InChI=1S/C15H24O4/c1-2-3-4-5-6-7-8-9-10-13(15(18)19)11-12-14(16)17/h2,11H,1,3-10,12H2,(H,16,17)(H,18,19)/b13-11- |
Clave InChI |
GAZHKBVZIMUZLZ-QBFSEMIESA-N |
SMILES isomérico |
C=CCCCCCCCC/C(=C/CC(=O)O)/C(=O)O |
SMILES canónico |
C=CCCCCCCCCC(=CCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Bromo-4-[(1Z)-2-nitro-1-propen-1-yl]benzene](/img/structure/B14080762.png)





![2-Ethyl-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080789.png)



![2-Propen-1-one, 1-[4-(benzoyloxy)phenyl]-3-phenyl-](/img/structure/B14080812.png)

![3-(2-methoxyethyl)-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14080825.png)
![Hydrazinecarboxylic acid, 2-[(methylamino)thioxomethyl]-, 1,1-dimethylethyl](/img/structure/B14080833.png)
